molecular formula C21H20N2O6 B2983391 4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920945-27-3

4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2983391
CAS No.: 920945-27-3
M. Wt: 396.399
InChI Key: YOPCKKQLFYTUJD-UHFFFAOYSA-N
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Description

4-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amino group to a 2,5-dioxo-pyrrolidine (maleimide) ring. The pyrrolidine-dione moiety is further substituted with a 3,4-dimethoxyphenethyl group. The maleimide group is known for its reactivity toward thiols, commonly exploited in bioconjugation, while the benzoic acid may enable carboxylate-mediated interactions or solubility modifications.

Properties

IUPAC Name

4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-14(5-7-15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPCKKQLFYTUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione
  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.30 g/mol

Antitumor Activity

Research has indicated that derivatives of benzoic acid exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study utilizing sulforhodamine B (SRB) assays demonstrated that certain analogs possess cytotoxic effects on human prostate cancer cells (PC-3), with notable reductions in cell viability at low micromolar concentrations .

The antitumor activity is primarily attributed to the compound's ability to modulate apoptosis pathways and inhibit specific receptor subtypes. The expression of alpha1D and alpha1B adrenergic receptors in PC3 cells was significantly reduced upon treatment with these compounds, leading to increased apoptosis . This suggests that the compound may act as an antagonist at these receptor sites, influencing cell proliferation and survival.

Cholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases such as Alzheimer's. Preliminary studies have shown that analogs of this compound could act as effective AChE inhibitors, with IC50 values comparable to standard treatments like donepezil . The binding affinity and kinetic studies indicate that these compounds may serve as potential therapeutic agents for cognitive disorders.

Case Studies

StudyFindingsMethodology
Demonstrated antitumor activity against PC-3 cells with significant apoptosis inductionSRB assay
Identified as a potent AChE inhibitor with promising IC50 valuesEnzyme inhibition assays

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the compound’s properties, we compare it with structurally related molecules, focusing on maleimide-containing derivatives from .

Key Structural Differences

The following table highlights critical distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
4-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic Acid C21H21N2O6 397.41 Benzoic acid, maleimide, 3,4-dimethoxyphenethyl Drug conjugation, targeted delivery
ADC1730 (Mal-PhAc-Val-Ala-PAB) C27H30N4O6 506.56 Maleimide, amide, hydroxymethylphenyl Antibody-drug conjugates (ADCs)
ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) C34H33N5O10 671.66 Maleimide, carbonate linker, nitro phenyl ADCs with cleavable linkers
Analysis:
  • Molecular Weight : The target compound is significantly smaller (397.41 g/mol) compared to ADC1730 (506.56 g/mol) and ADC1740 (671.66 g/mol), which may influence pharmacokinetics (e.g., tissue penetration vs. plasma stability).
  • The 3,4-dimethoxyphenethyl substituent may confer membrane permeability or receptor-binding specificity absent in the ADC analogs.

Reactivity and Bioconjugation Potential

  • Maleimide Reactivity : All compounds share the maleimide group, which reacts with thiols (e.g., cysteine residues in antibodies). However, the target compound’s benzoic acid could allow alternative conjugation strategies (e.g., carbodiimide-mediated coupling to amines), diversifying its utility beyond thiol-based linkages .

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